

3-Chloropyridazine-4-carbonitrile IUPAC name

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Compound of Interest

Compound Name: 3-Chloropyridazine-4-carbonitrile

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An In-Depth Technical Guide to **3-Chloropyridazine-4-carbonitrile**: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract

3-Chloropyridazine-4-carbonitrile is a functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-deficient pyridazine core and the presence of strategically placed chloro and nitrile substituents, render it a versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, core reactivity, and applications. We delve into the mechanistic underpinnings of its primary reaction pathway—Nucleophilic Aromatic Substitution (SNAr)—and provide a detailed, field-proven protocol for its use in synthesizing key downstream intermediates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic programs, particularly in the development of targeted therapeutics and novel chemical entities.

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

Nitrogen-containing heterocycles are foundational structural motifs in pharmaceutical science, present in a vast number of FDA-approved drugs. Among these, the 1,2-diazine ring system of pyridazine has emerged as a "privileged scaffold".^[1] Pyridazine derivatives exhibit a wide spectrum of biological activities, including anticancer, analgesic, and antimicrobial properties.^[1]

[2] The electron-deficient nature of the pyridazine ring allows it to participate in key biological interactions, such as hydrogen bonding and π -stacking, while also providing a stable, synthetically tractable core.

3-Chloropyridazine-4-carbonitrile (CAS 1445-56-3) represents a highly valuable, bifunctional iteration of this scaffold. The chlorine atom at the C3 position serves as an excellent leaving group for nucleophilic substitution, while the nitrile group at C4 provides a handle for further chemical transformations or can act as a key pharmacophoric element. Its utility is particularly pronounced in the construction of compound libraries for drug discovery screening and as a core component in targeted therapies, such as protein degraders.[3]

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and analytical characteristics is critical for its effective use in synthesis.

Key Properties

Property	Value	Reference(s)
IUPAC Name	3-chloropyridazine-4-carbonitrile	[4]
CAS Number	1445-56-3	[3][4][5]
Molecular Formula	C ₅ H ₂ ClN ₃	[3][4][6]
Molecular Weight	139.54 g/mol	[4][6]
Appearance	White to yellow or brown solid	[4]
InChI Key	GAQMHKPMJLFJPC-UHFFFAOYSA-N	[4]
Storage	Inert atmosphere, store in freezer, under -20°C	[4]

Spectroscopic Characterization (Predicted)

While full spectral data requires experimental acquisition, the structure of **3-Chloropyridazine-4-carbonitrile** allows for a confident prediction of its key spectroscopic features based on

established principles and data from analogous structures.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two distinct signals in the downfield aromatic region (typically δ 8.0-9.5 ppm) corresponding to the two protons on the pyridazine ring. These signals would likely appear as doublets due to mutual coupling.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum should display five signals. The carbon of the nitrile group (C≡N) is anticipated in the δ 115-125 ppm range.[\[8\]](#) The four carbons of the pyridazine ring would appear in the aromatic region (δ 120-160 ppm), with the carbon attached to the chlorine atom being significantly influenced by the halogen's electronegativity.
- Infrared (IR) Spectroscopy: The IR spectrum provides clear diagnostic markers for the key functional groups. A sharp and strong absorption band is expected in the 2220-2260 cm^{-1} region, which is characteristic of the nitrile (C≡N) stretching vibration.[\[8\]](#) The 1400-1600 cm^{-1} region will contain C=N and C=C stretching vibrations from the pyridazine ring.[\[8\]](#) A C-Cl stretch will be observable in the fingerprint region (typically $<800 \text{ cm}^{-1}$).

Core Reactivity and Mechanistic Insights

The synthetic utility of **3-Chloropyridazine-4-carbonitrile** is dominated by the reactivity of the chlorine atom at the C3 position.

Nucleophilic Aromatic Substitution (SNAr)

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property deactivates the ring towards electrophilic substitution but strongly activates it for Nucleophilic Aromatic Substitution (SNAr), especially at positions ortho and para to the ring nitrogens. The chlorine atom at C3 is thus highly susceptible to displacement by a wide range of nucleophiles.

The mechanism proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the carbon atom bearing the chloro leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid step, the leaving group (chloride) is expelled, restoring the aromaticity of the ring. The stability of the

Meisenheimer complex is the key to this reaction's feasibility and is enhanced by the electron-withdrawing nature of the pyridazine nitrogens and the adjacent nitrile group.

Caption: Generalized mechanism for the SNAr reaction of **3-Chloropyridazine-4-carbonitrile**.

Application in Synthetic Chemistry: A Validated Protocol

A primary application of **3-Chloropyridazine-4-carbonitrile** is as a precursor for more elaborate structures.^[11] Its reaction with methylamine to produce 3-(Methylamino)pyridazine-4-carbonitrile is a representative and industrially scalable transformation.^[12]

Protocol: Synthesis of 3-(Methylamino)pyridazine-4-carbonitrile

This protocol details the laboratory-scale synthesis via an SNAr reaction. The causality behind the experimental choices is critical: elevated temperature is required to overcome the activation energy of the reaction, and a sealed vessel is often used to contain volatile reagents like methylamine.^[12] The optional base is added to neutralize the HCl byproduct, preventing potential side reactions or protonation of the amine nucleophile.

Materials:

- **3-Chloropyridazine-4-carbonitrile** (1.0 equivalent)
- Methylamine (1.5 - 2.0 equivalents, e.g., as a 40% aqueous solution or 2M solution in THF)
- Anhydrous solvent (e.g., THF, Ethanol, or n-Butanol)
- Base (optional, 2.0 equivalents, e.g., Triethylamine or Sodium Bicarbonate)
- Ethyl acetate (EtOAc), Water, Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 3-(Methylamino)pyridazine-4-carbonitrile.

Step-by-Step Methodology:

- Reaction Setup: In a well-ventilated fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.[11]
- Reagent Addition: Charge the flask with **3-chloropyridazine-4-carbonitrile** (1.0 eq) and anhydrous THF to a concentration of approximately 0.1 M.[11] If using a base, add triethylamine (2.0 eq).
- Nucleophile Introduction: Begin stirring and slowly add the methylamine solution (1.5-2.0 eq) to the mixture at room temperature.[11]
- Reaction: Heat the mixture to reflux and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.[12]
- Workup: Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the solvent.[11]
- Extraction: Re-dissolve the residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with water (2x) and brine (1x).[11]
- Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo to yield the crude product.[11]
- Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure product.[11]
- Characterization: Confirm the identity and purity of the final compound using appropriate analytical techniques (^1H NMR, ^{13}C NMR, MS, IR).[11]

Broader Applications in Drug Discovery

The synthetic accessibility and predictable reactivity of **3-Chloropyridazine-4-carbonitrile** make it an attractive starting point for various drug discovery campaigns.

- **Library Synthesis:** The SNAr reaction is robust and tolerant of diverse functional groups. This allows for the parallel synthesis of large libraries of pyridazine analogues by reacting the starting material with a wide array of amine, thiol, or alcohol nucleophiles, enabling rapid exploration of the structure-activity relationship (SAR).
- **Protein Degrader Building Block:** The compound is explicitly categorized as a "Protein Degrader Building Block".^[3] In the context of technologies like PROTACs (Proteolysis-targeting chimeras), this scaffold can serve as a central core or linker element, connecting a protein-of-interest (POI) binder to an E3 ligase binder, ultimately leading to targeted protein degradation.

Safety and Handling

As a reactive chemical intermediate, **3-Chloropyridazine-4-carbonitrile** must be handled with appropriate precautions.

- **Hazard Statements:** The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).^[4]
- **Personal Protective Equipment (PPE):** All manipulations should be performed in a certified chemical fume hood.^[11] Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.^[11]

Conclusion

3-Chloropyridazine-4-carbonitrile is a high-value synthetic intermediate whose utility is anchored in the predictable and efficient Nucleophilic Aromatic Substitution chemistry of its C3-chloro substituent. Its bifunctional nature provides a robust platform for generating molecular diversity, making it an essential tool for medicinal chemists. From the synthesis of focused compound libraries to its incorporation into advanced therapeutic modalities like protein degraders, this compound continues to be a relevant and powerful building block in the pursuit of novel therapeutics.

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